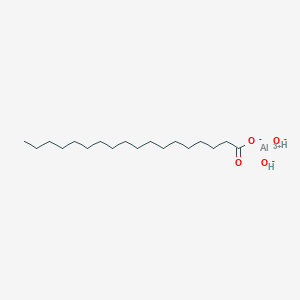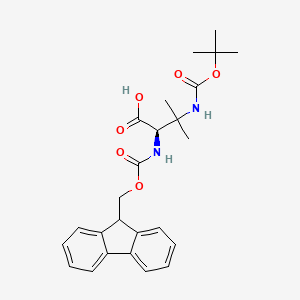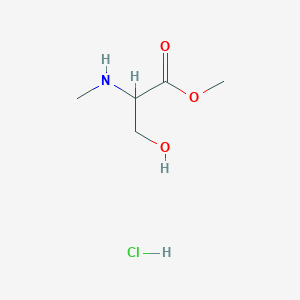
Dihydroxy(stearoyloxy)aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxy(stearoyloxy)aluminum is typically synthesized through the reaction of aluminum salts with stearic acid. The process involves the following steps:
Reaction of Aluminum Hydroxide with Stearic Acid: Aluminum hydroxide reacts with stearic acid in a solvent such as mineral spirits or hot oil. The reaction is carried out at elevated temperatures to ensure complete dissolution and reaction.
Precipitation: The product is precipitated out of the solution, filtered, and dried to obtain this compound as a white, wax-like powder.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. High-quality stearic acid is used, and the reaction conditions are optimized to ensure high yield and purity. The product is then processed to meet the specific requirements of its intended application, such as pharmaceuticals or cosmetics .
Chemical Reactions Analysis
Types of Reactions: Dihydroxy(stearoyloxy)aluminum primarily undergoes the following types of reactions:
Neutralization: As an antacid, it neutralizes gastric acid by raising the pH in the stomach.
Complexation: It can form complexes with other compounds, such as forming gels in the presence of certain solvents.
Common Reagents and Conditions:
Neutralization: Involves reaction with hydrochloric acid in the stomach.
Complexation: Involves reaction with solvents like mineral spirits or hot oil at elevated temperatures.
Major Products Formed:
Neutralization: Produces water and aluminum chloride.
Complexation: Forms stable gels used in pharmaceuticals and cosmetics.
Scientific Research Applications
Dihydroxy(stearoyloxy)aluminum has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of dihydroxy(stearoyloxy)aluminum as an antacid involves the neutralization of gastric acid. It buffers the acid, raising the pH in the stomach and reducing acidity. This action helps to alleviate pain and discomfort associated with conditions like peptic ulcers and acid reflux . Additionally, aluminum ions can inhibit smooth muscle cell contraction and delay gastric emptying by binding to troponin C and interfering with voltage-dependent calcium transport .
Comparison with Similar Compounds
- Aluminum Tristearate
- Ammonium Stearate
- Calcium Stearate
- Magnesium Stearate
- Sodium Stearate
- Zinc Stearate
Comparison: Dihydroxy(stearoyloxy)aluminum is unique in its ability to form stable gels and its use as an antacid. While other stearates like calcium stearate and magnesium stearate are also used as stabilizers and lubricants, they do not possess the same gelling properties or antacid effects. This makes this compound particularly valuable in pharmaceutical and cosmetic applications .
Properties
IUPAC Name |
aluminum;octadecanoate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCXQCYOVCMTB-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37AlO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-84-9 |
Source


|
| Record name | Aluminum monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALUMINUM MONOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BC99461E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)
![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)




![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)




